8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one
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Overview
Description
8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one: is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. For instance, the reaction of 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents, acids, and bases can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and antioxidant properties.
Industry: It finds applications in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Known for its use in perfumes and medicinal applications.
6-Methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with distinct biological activities.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Used in the fragrance industry.
Properties
CAS No. |
46790-20-9 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
8-acetyl-4-methyl-3,5,6,7-tetrahydrochromen-2-one |
InChI |
InChI=1S/C12H14O3/c1-7-6-11(14)15-12-9(7)4-3-5-10(12)8(2)13/h3-6H2,1-2H3 |
InChI Key |
PKFWPKXRWGSVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC(=C2OC(=O)C1)C(=O)C |
Origin of Product |
United States |
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